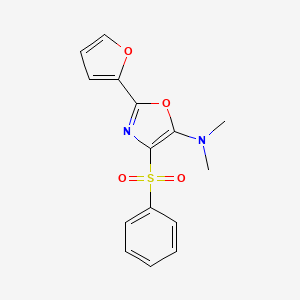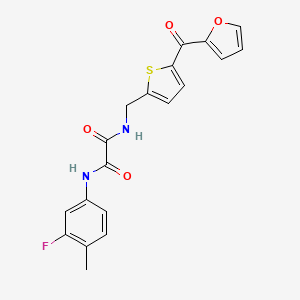
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C15H18N2O3S2 and its molecular weight is 338.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Ocular Hypotensive Activity
Research has identified derivatives of thiophene-sulfonamide, including N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-sulfonamide, as potent inhibitors of ocular carbonic anhydrase. These inhibitors are explored for their potential utility in treating glaucoma through topical application, demonstrating significant ocular hypotensive effects in experimental models. This class of compounds, by inhibiting carbonic anhydrase, may reduce intraocular pressure, a key factor in glaucoma management, without the systemic side effects associated with oral carbonic anhydrase inhibitors (Graham et al., 1989).
Carbonic Anhydrase Inhibition for Glaucoma
Further investigations into thiophene-sulfonamide derivatives have led to the development of compounds with optimized properties for carbonic anhydrase inhibition. Adjustments in the molecular structure have been made to enhance water solubility and minimize pigment binding in the iris, aiming for compounds that are highly effective yet safe for topical ocular application. This research avenue holds promise for creating more effective treatments for glaucoma with fewer side effects and better patient compliance (Prugh et al., 1991).
Biocatalytic Production of Metabolites
The compound has been studied in the context of drug metabolism, where biocatalysis using microorganisms has been applied to produce mammalian metabolites of drugs, including thiophene-sulfonamide derivatives. This approach facilitates the identification and characterization of drug metabolites, supporting drug development processes by providing insights into the metabolic pathways and potential metabolite-related effects of the drug in humans (Zmijewski et al., 2006).
Antidepressant-like and Pro-cognitive Properties
N-alkylation of arylsulfonamide derivatives has been investigated for their potential in treating central nervous system disorders. Specifically, compounds have been designed to target the 5-HT7 receptor selectively or to adopt a polypharmacological approach by acting on multiple receptors. This research highlights the therapeutic potential of such compounds, demonstrating antidepressant-like and pro-cognitive effects in animal models, which could lead to new treatments for depression and cognitive disorders (Canale et al., 2016).
Novel Sulfenylation Chemistry
N-hydroxy sulfonamides have been identified as new sulfenylating agents for the functionalization of aromatic compounds. This chemistry enables the synthesis of structurally diverse thioethers with high regioselectivity, expanding the toolkit available for the synthesis of sulfonamide derivatives and potentially opening new avenues for the development of therapeutics and materials with tailored properties (Wang et al., 2017).
Mécanisme D'action
Target of action
Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . Thiophene derivatives also play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of action
The mode of action of indole and thiophene derivatives can vary widely depending on the specific compound and its targets. For example, some indole derivatives have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical pathways
The affected pathways and their downstream effects can also vary widely. For instance, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific targets and mode of action of the compound. As mentioned earlier, indole derivatives can have a wide range of biological activities .
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-17-7-6-11-9-12(4-5-13(11)17)14(18)10-16-22(19,20)15-3-2-8-21-15/h2-5,8-9,14,16,18H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRIAXIEOXYIGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
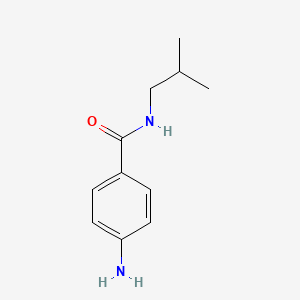
![4-[(E)-2-(2-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2626903.png)
![2-Chloro-5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2626906.png)
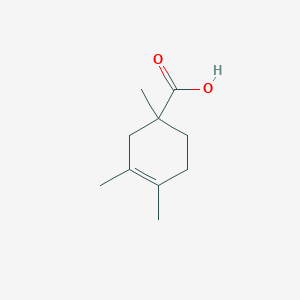
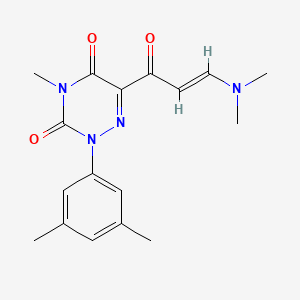
![2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid](/img/structure/B2626910.png)
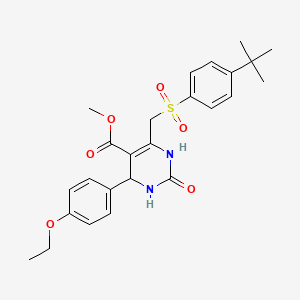
![2-[[4-(3-Fluoro-4-formylphenyl)phenyl]methylsulfanyl]acetic acid](/img/structure/B2626915.png)
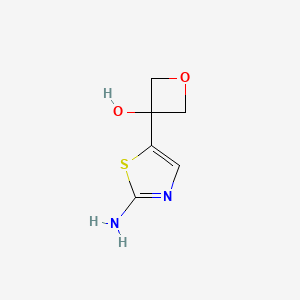
![8-(2-Methylprop-2-enyl)-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B2626918.png)

![5-Chloro-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2626920.png)
